Ethyl (Z,Z)-9,9-dibutyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
Ethyl (Z,Z)-9,9-dibutyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
Brand Name:
Vulcanchem
CAS No.:
13173-04-1
VCID:
VC20988432
InChI:
InChI=1S/2C6H8O4.2C4H9.Sn/c2*1-2-10-6(9)4-3-5(7)8;2*1-3-4-2;/h2*3-4H,2H2,1H3,(H,7,8);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;;
SMILES:
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC
Molecular Formula:
C20H32O8Sn
Molecular Weight:
519.2 g/mol
Ethyl (Z,Z)-9,9-dibutyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
CAS No.: 13173-04-1
Cat. No.: VC20988432
Molecular Formula: C20H32O8Sn
Molecular Weight: 519.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13173-04-1 |
|---|---|
| Molecular Formula | C20H32O8Sn |
| Molecular Weight | 519.2 g/mol |
| IUPAC Name | 4-O-[dibutyl-[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-ethyl (Z)-but-2-enedioate |
| Standard InChI | InChI=1S/2C6H8O4.2C4H9.Sn/c2*1-2-10-6(9)4-3-5(7)8;2*1-3-4-2;/h2*3-4H,2H2,1H3,(H,7,8);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |
| Standard InChI Key | OSGZEAQLLRZGHT-VGKOASNMSA-L |
| Isomeric SMILES | CCCC[Sn](OC(=O)/C=C\C(=O)OCC)(OC(=O)/C=C\C(=O)OCC)CCCC |
| SMILES | CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC |
| Canonical SMILES | CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator